molecular formula C6H5ClN2O4 B15330646 2-Chloro-5-methoxy-4-nitropyridine 1-oxide

2-Chloro-5-methoxy-4-nitropyridine 1-oxide

Cat. No.: B15330646
M. Wt: 204.57 g/mol
InChI Key: FWTAXJSFXUADNQ-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 5-position, a nitro group at the 4-position, and an oxide group at the 1-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-nitropyridine 1-oxide typically involves the nitration of 2-chloro-5-methoxypyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then oxidized using hydrogen peroxide or other oxidizing agents to form the 1-oxide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-nitropyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methoxy-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxy-4-nitropyridine 1-oxide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the nitro group at the 4-position, along with the 1-oxide functionality, makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5ClN2O4

Molecular Weight

204.57 g/mol

IUPAC Name

2-chloro-5-methoxy-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H5ClN2O4/c1-13-5-3-8(10)6(7)2-4(5)9(11)12/h2-3H,1H3

InChI Key

FWTAXJSFXUADNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-]

Origin of Product

United States

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